N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide
Description
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide is a synthetic small molecule featuring a benzamide scaffold fused to a piperidine-substituted tetrahydroquinazoline core. The compound’s structure includes a 2-methyl group on the tetrahydroquinazoline ring and a trifluoromethoxy (-OCF₃) substituent on the benzamide moiety. The trifluoromethoxy group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O2/c1-14-26-19-8-3-2-7-18(19)20(27-14)29-11-9-16(10-12-29)28-21(30)15-5-4-6-17(13-15)31-22(23,24)25/h4-6,13,16H,2-3,7-12H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIJDKFETVZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinazoline moiety undergoes oxidation to form aromatic quinazoline derivatives. This reaction is critical for modifying electronic properties and enhancing metabolic stability.
Key Findings :
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Oxidation at the tetrahydroquinazoline ring increases planarity, enhancing π-stacking interactions in biological targets.
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Photocatalytic methods improve regioselectivity compared to traditional oxidizing agents .
Reduction Reactions
Reduction primarily targets the amide bond or aromatic systems, enabling structural diversification.
Key Findings :
-
LiAlH₄ selectively reduces the amide group without affecting the trifluoromethoxy substituent.
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Catalytic hydrogenation under mild conditions preserves stereochemical integrity .
Nucleophilic Substitution
The trifluoromethoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Conditions | Reagents | Products | References |
|---|---|---|---|
| DMF, K₂CO₃, 100°C | R-NH₂ (primary amines) | Replacement of -OCF₃ with -NHR groups | |
| CuI catalysis, microwave | Thiols (RSH) | Substitution to form -SR derivatives |
Key Findings :
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Microwave-assisted reactions reduce side products by minimizing thermal degradation .
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Steric hindrance from the piperidine ring limits substitution at the quinazoline C-4 position.
Hydrolysis Reactions
Controlled hydrolysis of the benzamide bond enables scaffold modification.
Key Findings :
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Acidic hydrolysis is non-selective but efficient for large-scale degradation.
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Enzymatic methods offer greener alternatives with higher specificity .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling functionalizes the aromatic rings for drug discovery applications.
Key Findings :
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Suzuki-Miyaura reactions achieve >80% yields with electron-deficient boronic acids .
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Alkynyl derivatives show enhanced binding affinity in kinase inhibition assays.
Photochemical Reactions
UV-induced reactions modify the compound’s electronic profile.
Key Findings :
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide exhibit promising anticancer properties. For instance, tankyrase inhibitors have been shown to suppress metastasis in various cancer types, suggesting that this compound may also possess similar properties due to its structural analogies with known tankyrase inhibitors .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Related compounds have demonstrated significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) indicating their potential as future antibacterial agents .
Neuropharmacological Applications
There is growing interest in the neuropharmacological applications of tetrahydroquinazoline derivatives. Compounds like this compound may influence neurotransmitter systems and have been studied for their potential effects on conditions such as anxiety and depression .
Synthesis and Characterization
The synthesis of this compound involves several steps of chemical transformations that ensure high yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess the compound's stability .
Table 1: Summary of Research Findings on Related Compounds
Mechanism of Action
The mechanism of action of N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with benzamide derivatives documented in patent literature and synthetic intermediates. Below is a systematic comparison:
Core Heterocyclic Structure
- Target Compound : Features a 5,6,7,8-tetrahydroquinazoline core linked to a piperidine ring. This bicyclic system may enhance binding to hydrophobic pockets in enzyme active sites.
- Example 284 (EP 3 532 474 B1): Contains a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core instead.
- N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide () : Utilizes a pyridine ring with a methyl-piperazine substituent, favoring solubility but reducing rigidity compared to the tetrahydroquinazoline system .
Substituent Analysis
Key Structural and Functional Differences
- Trifluoromethoxy vs.
- Piperidine vs. Azetidine Linkers : The piperidine ring in the target compound provides conformational flexibility, whereas azetidine (Example 53) imposes torsional strain, possibly affecting receptor engagement .
- Methyl-Piperazine in : This substituent increases basicity and solubility but may reduce blood-brain barrier penetration compared to the target compound’s methyl-tetrahydroquinazoline .
Research Findings and Implications
While explicit pharmacological data for the target compound are unavailable in the provided evidence, structural analogs suggest:
- Kinase Inhibition : Tetrahydroquinazoline derivatives often inhibit kinases (e.g., EGFR, VEGFR) via π-π stacking with ATP-binding pockets. The trifluoromethoxy group may stabilize such interactions .
- Metabolic Stability : The -OCF₃ group in the target compound likely reduces oxidative metabolism compared to the -CF₃ pyridine in .
- Selectivity Challenges : The triazolopyridine core in Example 284 may exhibit off-target effects due to its hydrogen-bonding capacity, whereas the target compound’s tetrahydroquinazoline could offer improved specificity .
Biological Activity
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly as an antagonist of the Histamine H4 receptor (H4R). This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure
The compound's structure can be broken down into key components:
- Tetrahydroquinazoline moiety : This portion is associated with various biological activities, including neuroprotective effects.
- Piperidine ring : Known for its role in enhancing pharmacological properties.
- Trifluoromethoxy group : This group is often linked to improved metabolic stability and bioavailability.
Histamine H4 Receptor Antagonism
Research indicates that compounds similar to this compound exhibit antagonistic effects on the H4 receptor. The H4 receptor is implicated in various conditions such as:
- Allergic responses
- Inflammation
- Pain modulation
Inhibition of this receptor can lead to therapeutic benefits in treating conditions like asthma and allergic rhinitis. A study highlighted the effectiveness of H4R antagonists in reducing inflammation and pain responses in animal models .
Antiviral Activity
The compound has also shown promise in antiviral applications. It has been reported that derivatives similar to this compound exhibit activity against human cytomegalovirus (HCMV), suggesting potential use in antiviral therapies . The mechanism involves inhibiting viral replication and expression of viral genes.
Study 1: Antinociceptive Effects
A study evaluated the antinociceptive effects of a related compound in a mouse model. The results indicated significant pain relief comparable to standard analgesics. The mechanism was attributed to H4R blockade leading to reduced inflammatory mediators .
Study 2: Antiviral Efficacy Against HCMV
Another investigation focused on the antiviral properties against HCMV. The compound demonstrated effective inhibition of viral replication at low micromolar concentrations. This study utilized both in vitro and in vivo models to confirm its efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps:
- Formation of Tetrahydroquinazoline : This is achieved through cyclization reactions involving appropriate precursors.
- Piperidine Integration : The piperidine ring is introduced via nucleophilic substitution reactions.
- Trifluoromethoxy Addition : This step enhances the compound's pharmacokinetic properties.
The SAR studies indicate that modifications on the piperidine and quinazoline rings can significantly influence biological activity. For instance, variations in substituents can enhance receptor affinity or selectivity towards H4R .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antinociceptive effects | Significant pain relief; mechanism linked to H4R antagonism |
| Study 2 | Antiviral activity | Effective against HCMV; low micromolar IC50 values |
| SAR Analysis | Structure modifications | Alterations improve receptor affinity and selectivity |
Q & A
Basic: What are the critical steps in synthesizing N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide?
Methodological Answer:
Synthesis involves multi-step reactions:
Core Heterocycle Formation : Construct the 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl moiety via cyclization of substituted amidines or via [4+2] cycloaddition under acidic conditions.
Piperidine Functionalization : Introduce the piperidin-4-yl group through nucleophilic substitution or reductive amination, ensuring regioselectivity using protecting groups (e.g., Boc) .
Benzamide Coupling : Attach the 3-(trifluoromethoxy)benzamide group via amide bond formation using coupling agents like HBTU or BOP in anhydrous solvents (e.g., THF, DMF) .
Key Validation : Monitor reactions via TLC/HPLC; confirm structure via H/C NMR and HRMS .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
- Catalyst Screening : Test Pd-based catalysts for Buchwald-Hartwig couplings or Lewis acids (e.g., ZnCl) for Friedel-Crafts reactions .
- Temperature Control : Conduct reactions at 50–60°C to balance kinetics and thermal decomposition risks .
- Stoichiometry Adjustments : Use 1.2–1.5 equivalents of coupling agents to drive reactions to completion .
Data-Driven Approach : Employ design of experiments (DoE) to analyze interaction effects between variables .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., trifluoromethoxy group at δ 7.4–7.6 ppm; piperidine protons at δ 2.8–3.2 ppm). F NMR confirms trifluoromethoxy integrity (δ -58 to -62 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (expected [M+H] ~493.2 g/mol) and fragmentation patterns .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm) and trifluoromethoxy C-O-C (~1250 cm) .
Advanced: How can computational modeling predict the compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, PI3K). Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge regions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Analyze RMSD/RMSF plots to identify flexible regions .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing substituents (e.g., trifluoromethoxy) that enhance hydrophobic interactions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Analysis : Conduct risk assessments for mutagenicity (Ames test recommended; see analog data in ).
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritants (e.g., trifluoromethoxy byproducts) .
- Waste Management : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO before disposal .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate assays under consistent conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM) .
- Meta-Analysis : Use PRISMA guidelines to aggregate data, identifying outliers via Grubbs’ test .
- Mechanistic Studies : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to isolate off-target effects .
Basic: What purification methods are effective for isolating the final product?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) to enhance crystal purity .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .
Advanced: How can AI/ML improve reaction scalability for this compound?
Methodological Answer:
- Predictive Modeling : Train neural networks on reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents .
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, minimizing hotspots during exothermic steps .
- Robotic Synthesis : Integrate AI with automated platforms (e.g., Chemspeed) for high-throughput condition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
